

Spectroscopic Profile of Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 4-chloro-3-hydroxybutanoate
Cat. No.:	B076961

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-chloro-3-hydroxybutanoate** (CAS No: 10488-68-3), a key chiral building block in the synthesis of various pharmaceutical compounds. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Chemical Structure and Properties

- IUPAC Name: **methyl 4-chloro-3-hydroxybutanoate**
- Molecular Formula: C₅H₉ClO₃
- Molecular Weight: 152.57 g/mol
- Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for **Methyl 4-chloro-3-hydroxybutanoate**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the carbon-hydrogen framework of **Methyl 4-chloro-3-hydroxybutanoate**.

Table 1: ^1H NMR Spectroscopic Data for **Methyl 4-chloro-3-hydroxybutanoate**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
4.28	m	CH(OH)
3.70	s	OCH ₃
3.61	m	CH ₂ Cl
3.40	br	OH
2.65	m	CH ₂ C=O

Table 2: ^{13}C NMR Spectroscopic Data for **Methyl 4-chloro-3-hydroxybutanoate**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
172.2	C=O
68.0	CH(OH)
52.0	OCH ₃
38.8	CH ₂ C=O
38.2	CH ₂ Cl

Infrared (IR) Spectroscopy

While specific experimental IR data for **Methyl 4-chloro-3-hydroxybutanoate** is not readily available in the public domain, characteristic absorption bands can be predicted based on its functional groups. PubChem indicates the availability of an FTIR spectrum, though the data is not publicly displayed.[\[2\]](#)

Table 3: Predicted Infrared (IR) Absorption Bands for **Methyl 4-chloro-3-hydroxybutanoate**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400 (broad)	O-H	Alcohol stretching
~2950	C-H	Alkyl stretching
~1740	C=O	Ester carbonyl stretching
~1170	C-O	Ester C-O stretching
~750	C-Cl	Alkyl halide stretching

Mass Spectrometry (MS)

Detailed experimental mass spectral data for **Methyl 4-chloro-3-hydroxybutanoate** is not widely available in public databases. The expected molecular ion peak would correspond to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M) and chlorine-containing fragments would be expected, with the M+2 peak having an intensity of approximately one-third of the M peak.

Table 4: Predicted Mass Spectrometry Data for **Methyl 4-chloro-3-hydroxybutanoate**

m/z	Interpretation
152/154	[M] ⁺ , Molecular ion with ³⁵ Cl and ³⁷ Cl isotopes
121/123	[M - OCH ₃] ⁺
103	[M - CH ₂ Cl] ⁺
59	[COOCH ₃] ⁺

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

The NMR data presented was obtained from a patent describing the synthesis of the compound.[1]

- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Solvent: Deuterated chloroform (CDCl_3) is a common solvent for this type of compound.
- Sample Preparation: A small amount of the purified compound is dissolved in the deuterated solvent.
- Data Acquisition: Standard pulse sequences are used to acquire ^1H and ^{13}C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

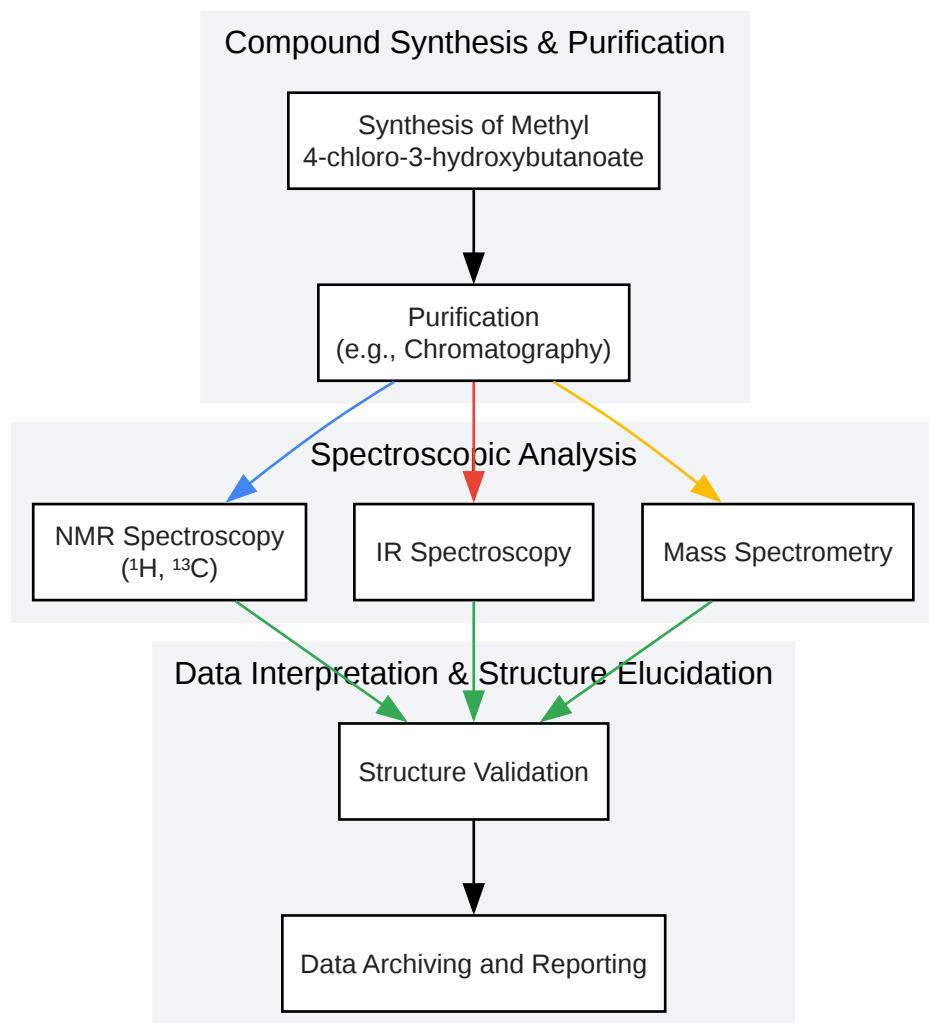
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-chloro-3-hydroxybutanoate**.



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References

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- 2. Methyl 4-chloro-3-hydroxybutanoate | C₅H₉ClO₃ | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]

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